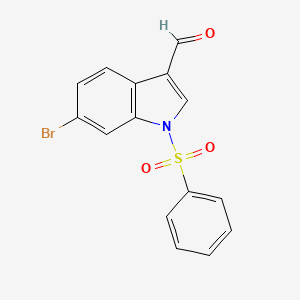

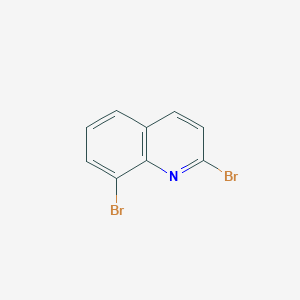

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación

Natural Product Synthesis

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole: can serve as a precursor in the synthesis of natural products. Its bromophenyl group is particularly useful for creating a diverse chemical space of natural products due to its ability to undergo various reactions such as Suzuki cross-coupling for C-C bond formation, Miyaura reaction for borylation, and catalytic C-N cross-coupling .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features make it a candidate for drug design and discovery. It could be used to develop new therapeutic agents, given its potential for modification and interaction with biological targets .

Dye Manufacturing

The bromophenyl group of 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole can be utilized in the synthesis of dyes. Its reactivity with various agents can lead to the development of new dyes with specific properties for industrial applications .

Phthalocyanine Derivatives

This compound is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These are significant in materials science for their electronic and optical properties, which are essential in photovoltaics and sensor technology .

Antiviral and Antibacterial Research

Research has indicated that derivatives of 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole exhibit antiviral and antibacterial activities. This makes it a valuable compound for the development of new treatments for infections.

Cancer Treatment

Studies have shown that 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole derivatives have anti-tumor properties. This suggests potential applications in cancer therapy, possibly as a chemotherapeutic agent or a scaffold for developing new anticancer drugs.

Mecanismo De Acción

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Result of Action

The molecular and cellular effects of 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-bromophenyl)-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJHZWBPBSWEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/structure/B1372099.png)

![2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372109.png)